Dioctyl oxalate
Description
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Structure
2D Structure
Properties
CAS No. |
20760-45-6 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
dioctyl oxalate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-21-17(19)18(20)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI Key |
PEJVLWCOQVHCAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Historical Context and Evolution of Oxalate Ester Chemistry in Synthetic Organic Transformations
The chemistry of oxalate (B1200264) esters is deeply rooted in the history of organic synthesis, serving as foundational building blocks and reagents in a variety of transformations. While specific historical accounts focusing solely on dioctyl oxalate are not prominent, the evolution of the broader class of oxalate esters provides essential context.
One of the earliest significant applications of oxalate esters in synthesis emerged from the pioneering work in organometallic chemistry. In the 1860s, Edward Frankland and B.F. Duppa reported the reaction between dialkylzinc reagents and oxalate esters, which yielded α,α-dialkyl-α-hydroxycarboxylate esters. digitellinc.com This reaction was a notable advancement, demonstrating the utility of oxalate esters in forming new carbon-carbon bonds and accessing complex functional groups. digitellinc.com
The most classical and enduring method for synthesizing oxalate esters, including this compound, is the direct esterification of oxalic acid with the corresponding alcohol. orgsyn.org This acid-catalyzed reaction, often involving the removal of water to drive the equilibrium towards the product, has been a staple in organic chemistry for well over a century. orgsyn.org Variations using oxalyl chloride or transesterification from lower-order esters like dimethyl or diethyl oxalate were also developed to achieve the synthesis of more complex or sensitive esters. rsc.orggoogle.com
In more recent decades, the synthetic utility of oxalate esters has been expanded through the development of modern catalytic methods. The limitations of traditional methods, such as harsh conditions or the use of toxic reagents like oxalyl chloride, prompted new research. rsc.org Visible-light photoredox catalysis has emerged as a powerful tool, enabling the synthesis of non-symmetric dialkyl oxalates from α-bromoketones and diazoacetates mediated by molecular oxygen. rsc.orgacs.org Furthermore, transition metal-catalyzed reactions, such as the coupling of organic halides with oxalates, have provided novel and milder pathways to ester formation, highlighting the continued evolution and importance of oxalate ester chemistry in contemporary organic synthesis. chinesechemsoc.org
Molecular Architecture and Conformational Analysis of Dioctyl Oxalate: Implications for Reactivity
The molecular architecture of dioctyl oxalate (B1200264) (IUPAC name: dioctyl ethanedioate) is central to understanding its physical properties and chemical reactivity. nih.gov The molecule consists of a central oxalate core (C₂O₄) flanked by two octyl (C₈H₁₇) alkyl chains attached via ester linkages.
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₄ |
| Molecular Weight | 314.46 g/mol |
| IUPAC Name | dioctyl oxalate nih.gov |
| CAS Number | 20760-45-6 nih.gov |
| Canonical SMILES | CCCCCCCCOC(=O)C(=O)OCCCCCCCC |
The conformational analysis of this compound is dominated by the high degree of flexibility inherent in its structure. nih.gov Molecules are not static entities but are in constant motion, adopting various spatial arrangements known as conformations through rotation around single bonds. numberanalytics.com this compound has numerous single bonds—within the octyl chains, between the octyl chains and the ester oxygen atoms, and critically, the C-C single bond between the two carbonyl groups of the oxalate moiety.
Due to this extensive rotational freedom, this compound does not possess a single, rigid, low-energy conformation. Instead, it exists as a dynamic ensemble of numerous conformers of similar energy. This flexibility is so significant that standard computational generation of a single stable conformer is considered unfeasible. nih.gov The two long, nonpolar octyl chains can fold and orient themselves in many ways, leading to a complex potential energy surface.
This conformational flexibility has direct implications for the molecule's reactivity:
Steric Hindrance : The flexible octyl chains can sterically shield the electrophilic carbonyl carbons of the oxalate core. This can modulate the rate of reactions that require nucleophilic attack at these centers, such as hydrolysis or transesterification.
Solubility and Compatibility : The dual nature of the molecule, with a polar ester core and long nonpolar alkyl chains, governs its solubility and its effectiveness as a plasticizer in polymers like PVC. ontosight.ai The flexible chains allow it to effectively intercalate between polymer chains, disrupting intermolecular forces and increasing flexibility.
Hydrolysis : The molecule can undergo hydrolysis, typically under acidic or basic conditions, to yield oxalic acid and octanol (B41247). smolecule.com The accessibility of the ester linkages to water or hydroxide (B78521) ions is influenced by the molecule's conformational state in a given medium.
Advanced Applications of Dioctyl Oxalate in Chemical Science and Technology Excluding Prohibited Content
Strategic Utility as a Reagent in Complex Organic Synthesis
In the realm of organic chemistry, dioctyl oxalate (B1200264) serves as a versatile intermediate and precursor. Its reactivity is centered on the oxalate moiety, which can be selectively manipulated to build more complex molecular architectures.
Dialkyl oxalates, such as dioctyl oxalate, are foundational materials for the synthesis of monoalkyl oxalates, which are highly valuable building blocks. nih.govnih.gov Through a process of selective monohydrolysis, one of the two ester groups of this compound can be saponified to yield mono-octyl oxalate. nih.gov This half-ester possesses two distinct functional groups—an ester and a carboxylic acid—with different reactivities, making it a versatile starting point for constructing complex molecules like pharmaceuticals and polymers. nih.govnih.gov
The general process for creating these building blocks is outlined below:
| Step | Description | Reactants | Product |
| 1 | Symmetrical Diester Starting Material | This compound | - |
| 2 | Selective Monohydrolysis | This compound, Aqueous Base (e.g., NaOH) | Mono-octyl Oxalate Salt |
| 3 | Acidification | Mono-octyl Oxalate Salt, Acid | Mono-octyl Oxalate (Half-ester) |
| 4 | Further Synthesis | Mono-octyl Oxalate | Multifunctional Esters, Amides, etc. |
This table illustrates the pathway from a symmetric diester like this compound to a versatile monoalkyl oxalate building block.
These oxalate half-esters are prized for their ability to act as short, rigid linkers in the synthesis of pharmaceuticals and can be used to create larger, multifunctional esters and other carboxylic acid derivatives. nih.gov
The oxalate functional group is an effective precursor in several specialized reactions, particularly those involving the generation of radicals. Alkyl oxalates can serve as bench-stable activating groups for alcohols in radical generation reactions initiated by visible light photoredox catalysis. nih.gov In this context, this compound can be considered a precursor for generating octyl radicals, which can then participate in carbon-carbon bond-forming reactions.
Furthermore, diaryl and other oxalate derivatives are convenient precursors for generating aryloxyl and other radicals under thermal or photochemical conditions. nih.gov The decomposition of these oxalate precursors is a key step in initiating these reactions. Another significant application is the use of metal oxalates as precursors for the synthesis of mixed metal oxides. lew.rogoogle.com These materials have important applications in catalysis and electronics. The thermal decomposition of the oxalate precursor at low temperatures allows for the formation of high-purity, high-surface-area oxide products. lew.ro
| Precursor Type | Reaction Type | Generated Intermediate | Potential Application |
| Alkyl Oxalates | Photoredox Catalysis | Alkyl Radicals | Formation of Quaternary Carbon Centers nih.gov |
| Aryl Oxalate Derivatives | Photolysis/Thermolysis | Aryloxyl Radicals | Radical Chemistry Studies nih.gov |
| Metal Oxalates | Thermal Decomposition | - | Synthesis of Mixed Metal Oxides lew.rogoogle.com |
This table summarizes the role of oxalate derivatives as precursors in various specialized chemical reactions.
Functional Role in Polymer Science and Engineering
This compound's long alkyl chains and ester functionality make it suitable for applications in polymer science, where it can modify the physical and mechanical properties of polymers.
In its pure form, Polyvinyl Chloride (PVC) is a rigid and brittle material. nbinno.com To impart flexibility, plasticizers are added. These are typically large, non-volatile organic molecules, with dioctyl phthalate (B1215562) (DOP) being a historically common example. nbinno.comnanobuild.ru this compound functions through the same fundamental mechanism. The plasticizer molecules intersperse themselves between the long PVC polymer chains. jracr.com This spacing increases the free volume and reduces the strong intermolecular van der Waals forces between the polymer chains, effectively lubricating them at a molecular level. jracr.com
This process lowers the polymer's glass transition temperature (Tg), which is the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net By lowering the Tg, this compound makes the PVC flexible and workable at room temperature. The efficiency of a plasticizer is related to its compatibility with the polymer and its molecular structure. The long, nonpolar octyl chains of this compound provide good compatibility with the PVC matrix.
The addition of a plasticizer like this compound significantly impacts the rheological (flow) behavior of a polymer melt, which is crucial for processing techniques such as extrusion and injection molding. By separating the polymer chains and increasing their mobility, the plasticizer reduces the viscosity of the polymer melt. mdpi.com This allows the material to flow more easily at lower temperatures and pressures, which can lead to energy savings and reduced thermal stress on the polymer during processing. nanobuild.ru
The general effects of a plasticizer on the rheological and processing properties of a polymer are summarized below:
| Property | Effect of Plasticizer Addition | Consequence for Processing |
| Melt Viscosity | Decrease | Easier flow, lower processing temperatures |
| Glass Transition Temp (Tg) | Decrease | Increased flexibility at service temperatures |
| Modulus | Decrease | Softer, more pliable material |
| Melt Flow Rate | Increase | Faster mold filling and extrusion rates nanobuild.ru |
This table outlines the typical influence of a plasticizer like this compound on the key rheological and physical properties of a polymer system.
The properties of this compound lend it to use in various specialized formulations, including industrial coatings. Oxalate-based coatings are used on metal surfaces to provide a protective layer and to act as a lubricant during metal-forming operations like wire drawing. google.comgoogle.com In polymer coatings, the addition of esters like this compound can enhance flexibility and durability.
Furthermore, large organic esters are often used in formulations designed to absorb ultraviolet (UV) radiation, which can degrade materials. While this compound itself is not primarily known as a UV absorber, structurally similar compounds are. For instance, dioctyl 4-methoxybenzylidenemalonate has been specifically designed as a photostable UV-B absorber. researchgate.net This suggests that the dioctyl ester scaffold is suitable for incorporation into non-cosmetic UV-absorbing compositions, where it can help protect a substrate material from sun damage. In such formulations, the this compound could function as a plasticizing base or solvent for the active UV-absorbing compounds.
Application as a Solvent in Industrial Chemical Processes
Information regarding the widespread industrial use of this compound as a primary solvent is scarce. While esters as a class are utilized as solvents, specific data on this compound's performance and application in industrial processes are not well-established in research literature. Some fundamental physicochemical properties have been predicted through computational models, but experimental data on its solvent capabilities in industrial contexts are lacking. chemeo.comchemeo.com
There is a significant lack of specific data and research findings concerning the dissolution properties of this compound for various organic compounds. To understand a compound's efficacy as a solvent, experimental data on its solubility parameters, polarity, and ability to dissolve specific classes of solutes are required. Such detailed studies for this compound are not readily found in the reviewed scientific and technical sources.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Unit |
|---|---|---|
| Molecular Formula | C18H34O4 | |
| Molecular Weight | 314.46 | g/mol |
| Boiling Point | 384.2 | °C at 760 mmHg |
| Density | 0.945 | g/cm³ |
| Flash Point | 162.3 | °C |
| LogP (Octanol/Water Partition Coefficient) | 4.79380 |
Note: These properties are computationally predicted and may not reflect experimentally verified values. Data sourced from chemical databases. chemsrc.com
The specific chemical role of this compound in adhesives and sealant formulations is not described in the available literature. Typically, esters can function as plasticizers, which increase the flexibility and durability of a polymer. nih.gov For instance, a related but distinct compound, dioctyl terephthalate (B1205515) (DOTP), is used as a plasticizer in some sealant formulations. thegoodscentscompany.com However, there is no direct evidence or research to suggest that this compound is used for this purpose or to describe its chemical interactions within an adhesive or sealant matrix. The performance, compatibility with various polymers, and permanence of this compound in such applications have not been documented.
Analytical Methodologies for the Characterization and Quantification of Dioctyl Oxalate
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating dioctyl oxalate (B1200264) from impurities and related compounds. These techniques are fundamental in assessing the purity of synthesized batches and for quantitative analysis.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like dioctyl oxalate. It is particularly effective for verifying the purity of the compound following synthesis and purification processes such as vacuum distillation or column chromatography. science.gov In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
For compounds similar in nature to this compound, such as other long-chain diesters, a common choice for the capillary column is a non-polar or mid-polar column, like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms). ias.ac.in The temperature of the GC oven is programmed to ramp up gradually, for instance, starting at a lower temperature and increasing to around 300°C, to ensure the effective separation of components with different volatilities. ias.ac.in The separated components then enter the mass spectrometer, which ionizes the molecules and detects the resulting fragments based on their mass-to-charge ratio, allowing for both identification and quantification. The Kovats retention index, a standardized measure in gas chromatography, has been reported for this compound as 2101 on a standard non-polar column, providing a reference point for its elution behavior. nih.gov
Table 1: Illustrative GC-MS Parameters for Analysis of Dioctyl Esters
| Parameter | Value/Type |
|---|---|
| GC System | Agilent 6890N or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film) ias.ac.in |
| Carrier Gas | Helium ias.ac.in |
| Injection Mode | Splitless |
| Injector Temp. | 280°C ias.ac.in |
| Oven Program | 40°C (1 min), ramp to 300°C at 25°C/min, hold 1 min ias.ac.in |
| Detector | Mass Spectrometer (e.g., Agilent 5975 inert MSD) ias.ac.in |
| Ionization Mode | Electron Impact (EI) ias.ac.in |
| MS Source Temp. | 230°C ias.ac.in |
| MS Quad Temp. | 150°C ias.ac.in |
This table presents typical parameters based on the analysis of similar compounds like dioctyl adipate (B1204190) and serves as a guide for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including various oxalate derivatives. chemguide.co.ukqut.edu.au While GC-MS is well-suited for this compound itself, HPLC is particularly valuable for the analysis of related, often more polar, oxalate-containing substances, or for instances where derivatization for GC is not desirable. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For the analysis of oxalate esters and related impurities, reversed-phase HPLC is commonly employed. This involves a non-polar stationary phase, typically a C18 column, and a polar mobile phase. The mobile phase often consists of a mixture of an aqueous buffer (such as a phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). qut.edu.aunih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of compounds with varying polarities. nih.gov Detection is most commonly achieved using an ultraviolet (UV) detector, as the oxalate functional group possesses a chromophore that absorbs UV light. massbank.eu
Table 2: Common HPLC Conditions for the Analysis of Oxalate-Containing Compounds
| Parameter | Typical Specification |
|---|---|
| HPLC System | Standard HPLC with pump, autosampler, and detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) qut.edu.aumassbank.eu |
| Mobile Phase | A: Aqueous Buffer (e.g., Phosphate, Ammonium Acetate) qut.edu.aunih.govB: Organic Solvent (e.g., Acetonitrile, Methanol) qut.edu.aunih.gov |
| Elution Mode | Isocratic or Gradient qut.edu.aunih.gov |
| Flow Rate | 0.4 - 1.5 mL/min massbank.eu |
| Column Temp. | Ambient to 30°C massbank.eu |
| Detector | UV-Vis Detector (e.g., at ~240 nm) massbank.eu |
This table summarizes typical conditions used for various oxalate compounds and serves as a foundational method for developing an analysis for this compound and its related substances.
Spectroscopic Approaches for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive methods for the structural elucidation of organic molecules, including this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. science.govnih.gov
In the ¹H NMR spectrum of this compound, the symmetry of the molecule results in a relatively simple pattern despite its 34 hydrogen atoms. The signals from the two identical octyl chains would be superimposed. One would expect to observe:
A triplet signal corresponding to the terminal methyl (CH₃) protons.
A complex multiplet for the six methylene (B1212753) (CH₂) groups of the long alkyl chain.
A distinct triplet for the methylene protons adjacent to the ester oxygen (-O-CH₂-), shifted downfield due to the deshielding effect of the oxygen atom.
The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. libretexts.org For this compound, this would include:
A signal for the carbonyl carbon of the ester group, typically found in the 150-170 ppm region.
A signal for the carbon of the methylene group attached to the ester oxygen (-O-CH₂-).
A series of signals for the different methylene carbons within the octyl chain.
A signal for the terminal methyl carbon.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| C=O | - | ~158-165 |
| -O-CH₂- | ~4.2 (triplet) | ~65-70 |
| -(CH₂)₆- | ~1.2-1.7 (multiplet) | ~22-32 |
| -CH₃ | ~0.9 (triplet) | ~14 |
These are predicted values based on the analysis of similar ester compounds and general principles of NMR spectroscopy.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tandfonline.comwalisongo.ac.id The resulting spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups.
For this compound, the most prominent features in the IR spectrum are related to the ester functional group. Key absorption bands include:
A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching vibration, typically appearing in the region of 1730-1750 cm⁻¹. tandfonline.com
Strong absorption bands for the C-O stretching vibrations of the ester linkage, usually found in the 1100-1300 cm⁻¹ range. tandfonline.com
Absorption bands corresponding to the C-H stretching vibrations of the alkyl chains, typically observed just below 3000 cm⁻¹.
Raman spectroscopy provides complementary information. For oxalate esters, the C-C bond stretching of the oxalate moiety gives rise to a characteristic Raman signal. ias.ac.in The symmetric stretching of the carbonyl groups is also observable. These vibrational spectroscopy methods are excellent for confirming the presence of the key ester functionality and the long alkyl chains characteristic of this compound.
Table 4: Key Vibrational Modes for Oxalate Esters
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch (asymmetric) | 1730 - 1750 (Strong) | Weak/Inactive |
| C=O Stretch (symmetric) | Weak/Inactive | 1760 - 1780 (Polarized) |
| C-O Stretch | 1100 - 1300 (Strong) | Observable |
| C-C Stretch (Oxalate) | Inactive | ~870 - 900 (Strong, Polarized) |
| O-C=O Bending | ~780 - 800 | ~850-870 |
Data compiled from studies on various oxalate esters and related compounds. ias.ac.inqut.edu.autandfonline.comunimi.it
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. gbiosciences.com
For this compound (C₁₈H₃₄O₄), the calculated monoisotopic mass is 314.2457 g/mol . chemspider.com In a mass spectrum, the peak corresponding to the intact ionized molecule is called the molecular ion peak (M⁺). chemguide.co.uksavemyexams.com The high-resolution mass spectrometry can confirm the elemental composition by providing a highly accurate mass measurement.
When subjected to ionization, typically by electron impact (EI), the molecular ion of this compound can undergo fragmentation. gbiosciences.com Analyzing these fragments helps to confirm the structure. Expected fragmentation pathways for this compound would include:
Cleavage of the C-O bond to lose an octoxy radical (-OC₈H₁₇), leading to a prominent acylium ion.
Cleavage of the C-C bond within the octyl chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).
McLafferty rearrangement, if sterically feasible, involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.
Loss of an entire octyl group.
By examining the m/z values of these fragments, the identity of the esterifying alcohol (octanol) and the oxalate core can be confirmed, thus verifying the structure of this compound.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Oxalic acid |
| Octanol (B41247) |
| Dioctyl adipate |
| Acetonitrile |
| Methanol |
| Divanillyl Oxalate |
Spectrophotometric and Electrochemical Methods for Oxalate Detection
Spectrophotometric and electrochemical methods represent foundational approaches for the detection of oxalates. While often requiring simpler instrumentation compared to more advanced techniques, they provide reliable quantification in many applications.
Spectrophotometric Methods
Spectrophotometry for oxalate determination often relies on the formation of a colored complex or the change in absorbance of a dye. These methods are valued for their accessibility and cost-effectiveness. mdpi.com
One established spectrophotometric method involves the formation of a mixed-ligand complex of vanadium(V) with mandelohydroxamic acid and oxalate. This complex can be extracted into an organic solvent and its absorbance measured at a specific wavelength. A study demonstrated the application of this method for determining oxalate in biological samples like urine and blood serum, with a detection limit of 0.5 µg/ml and an application range of 2 to 8 µg/ml. rsc.org
Another approach involves the diazotization of sulfanilamide (B372717) by nitrous acid released from the reaction of oxalic acid with sodium nitrite, followed by coupling with α-naphthylamine to produce a red diazonium salt. This method has shown a maximum absorption at 482 nm and follows Beer's law over a concentration range of 2-48 µg/ml. researchgate.net
Enzymatic methods coupled with spectrophotometry are also common. Oxalate oxidase can be used to decompose oxalate into carbon dioxide and hydrogen peroxide. The resulting hydrogen peroxide is then measured, often through a reaction that produces a colored compound. nih.gov For instance, a method utilizing a catalase model compound to convert the hydrogen peroxide into a colored substance demonstrated linearity from 0.002–20 mM oxalate and high sensitivity. nih.gov
The table below summarizes key parameters of selected spectrophotometric methods for oxalate determination.
| Method Principle | Analyte | Matrix | Wavelength (nm) | Linear Range | Limit of Detection (LOD) | Reference |
| Vanadium(V)-mandelohydroxamic acid complex | Oxalate | Urine, Blood Serum | 535 | 2 - 8 µg/ml | 0.5 µg/ml | rsc.org |
| Diazotization of sulfanilamide | Oxalic Acid | - | 482 | 2 - 48 µg/ml | - | researchgate.net |
| Oxalate oxidase with catalase model compound | Oxalate | Urine | 400 | 0.002 - 20 mM | 2.0 µM | nih.govmdpi.com |
Electrochemical Methods
Electrochemical techniques offer high sensitivity for oxalate detection. nih.gov These methods include potentiometry, amperometry, and voltammetry, often utilizing ion-selective electrodes (ISEs) or modified electrodes.
Potentiometric sensors, or ISEs, are designed to have a selective response to a particular ion. For oxalate, these sensors can be constructed using a polyvinyl chloride (PVC) matrix membrane containing an electroactive material that selectively binds to oxalate ions. peacta.orgresearchgate.net One such sensor, using a surfactant-modified zeolite A in a PVC membrane with dioctyl phthalate (B1215562) as a plasticizer, exhibited a Nernstian response to oxalate over a wide concentration range (1.0×10⁻⁶ to 3.0×10⁻¹ M) with a detection limit of 3.2×10⁻⁷ M. researchgate.net Another study reported the development of three sensors for escitalopram (B1671245) oxalate determination in pure drug form, pharmaceutical preparations, and biological fluids, highlighting the versatility of ISEs. electrochemsci.org
These electrochemical methods are advantageous due to their simple design, low cost, and rapid measurement times. electrochemsci.org
The following table outlines the performance characteristics of a notable electrochemical sensor for oxalate.
| Sensor Type | Modifier | Plasticizer | Linear Range | Limit of Detection (LOD) | pH Range | Reference |
| PVC Membrane Electrode | Surfactant-modified Zeolite A | Dioctyl phthalate | 1.0×10⁻⁶ - 3.0×10⁻¹ M | 3.2×10⁻⁷ M | 3.2 - 10.8 | researchgate.net |
Advanced Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide powerful tools for the analysis of complex mixtures. nih.govchromatographytoday.com These techniques offer enhanced sensitivity, selectivity, and the ability to identify and quantify multiple components in a single run. ijpsjournal.com For the analysis of this compound and related compounds, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prominent hyphenated techniques. numberanalytics.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ijpsjournal.com It is a well-established technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like oxalic acid, a derivatization step is necessary to make them suitable for GC analysis. mdpi.com
A GC-MS method was developed for the determination of plasma oxalate with a high sensitivity, achieving a detection limit of 0.78 μmol/L. annlabmed.org This method required a small plasma volume, making it suitable for pediatric patients. annlabmed.org Another study detailed a GC-MS method for quantifying six phthalate esters, including dioctyl phthalate, and one adipate in beer using headspace solid-phase microextraction (HS-SPME) as the sample preparation technique. lns.lu Furthermore, a multi-analyte GC-MS method was validated for the simultaneous determination of 84 substances from plastic food contact materials, demonstrating the technique's capacity for broad screening. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become a method of choice for many analytical applications due to its high sensitivity and selectivity, particularly with the use of tandem mass spectrometry (LC-MS/MS). mdpi.com It is especially useful for analyzing non-volatile and thermally labile compounds without the need for derivatization.
Recent advancements in LC-MS/MS have significantly improved the sensitivity of oxalate detection. nih.govmdpi.com A urinary oxalate assay using LC-MS/MS with weak anion exchange chromatography demonstrated a limit of detection of 3.0 µmol/L and a lower limit of quantification of 100.0 µmol/L. nih.gov This method showed good agreement with established enzymatic assays. nih.gov LC-MS is also widely used for the determination of related compounds, such as escitalopram oxalate, in various matrices including pharmaceutical dosage forms and biological fluids. electrochemsci.orgresearchgate.net
Other hyphenated techniques include those combining liquid chromatography with Fourier-transform infrared spectroscopy (LC-FTIR) or nuclear magnetic resonance (LC-NMR), which can provide additional structural information. nih.gov The combination of thermogravimetric analysis with infrared spectroscopy (TG-IR) is another powerful hyphenated technique that can identify gases evolved during the thermal decomposition of compounds like calcium oxalate. s4science.at
The table below presents key data from studies utilizing advanced hyphenated techniques for the analysis of oxalates and related compounds.
| Technique | Analyte(s) | Matrix | Sample Preparation | Key Findings | Reference |
| GC-MS | Plasma Oxalate | Plasma | Extraction and derivatization | LOD: 0.78 μmol/L; suitable for pediatric patients. | annlabmed.org |
| HS-SPME-GC/MS | Phthalates (including dioctyl phthalate) | Beer | Headspace solid-phase microextraction | LODs ranged from 0.006 to 0.590 μg/L. | lns.lu |
| LC-MS/MS | Urinary Oxalate | Urine | Simple dilution with internal standard | LOD: 3.0 µmol/L; LLOQ: 100.0 µmol/L. | nih.gov |
| TG-IR | Calcium Oxalate | - | - | Confirmed identity of evolved gases (H₂O, CO, CO₂) during thermal decomposition. | s4science.at |
Environmental Chemistry and Degradation Pathways of Dioctyl Oxalate
Abiotic Degradation in Environmental Compartments
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For dioctyl oxalate (B1200264), this primarily involves hydrolysis and photodegradation. nagra.chcdc.gov
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of dioctyl oxalate, hydrolysis breaks the ester bonds, yielding oxalic acid and octanol (B41247). This process can be catalyzed by both acids and bases.
Table 1: General pH-Dependence of Ester Hydrolysis
| pH Range | Predominant Mechanism | Relative Rate of Hydrolysis |
| < 3 | Acid-Catalyzed | Increases with decreasing pH |
| 3 - 6 | Neutral (Water-Catalyzed) | Slow |
| > 8 | Base-Catalyzed (Saponification) | Increases with increasing pH |
This table represents a generalized trend for ester hydrolysis and is not based on specific experimental data for this compound.
Photodegradation is the breakdown of molecules by light, particularly sunlight. This process can be a significant environmental fate pathway for many organic compounds. cdc.govunesco.org The susceptibility of a chemical to photodegradation depends on its ability to absorb light in the solar spectrum and the efficiency of the subsequent chemical reactions.
This compound itself may not be a strong absorber of environmentally relevant UV radiation. However, its degradation can be facilitated by the presence of photosensitizing substances in the environment, such as titanium dioxide, which can generate reactive oxygen species that in turn degrade organic compounds. nrel.gov The process of heterogeneous photocatalysis, where a semiconductor material like TiO2 absorbs light and initiates oxidation, has been shown to be effective in degrading a variety of organic pollutants, including oxalates. nrel.gov
Biotic Transformation and Biodegradation Studies (Environmental Context)
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. nagra.ch This is a crucial process for the removal of many organic pollutants from the environment.
The biodegradation of this compound in the environment would proceed via the initial hydrolysis of the ester linkage by microbial enzymes, releasing oxalic acid and octanol. Subsequently, these two degradation products would be further metabolized by various microorganisms.
Numerous bacteria and fungi possess the ability to degrade oxalic acid. elifesciences.orgnih.gov In fact, some bacteria, like Oxalobacter formigenes, use oxalate as their primary source of carbon and energy. elifesciences.orgtheijes.com The key enzymes involved in microbial oxalate degradation are oxalyl-CoA decarboxylase and formyl-CoA transferase. elifesciences.orgnih.govwikipedia.org These enzymes are found in a variety of gut and soil microorganisms. nih.gov The degradation of oxalic acid can occur under both aerobic and anaerobic conditions. epa.govepa.gov
Octanol, the other primary degradation product, is also readily biodegradable by a wide range of microorganisms in soil and water.
The initial and rate-limiting step in the biotic degradation of this compound is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by esterases, a broad class of enzymes produced by many microorganisms. These enzymes are ubiquitous in environmental matrices such as soil and water. Once hydrolyzed, the resulting oxalic acid and octanol are subject to further enzymatic breakdown as described in the microbial degradation pathways.
Several types of enzymes are known to degrade oxalate, including oxalate oxidase (primarily in plants), oxalate decarboxylase (in fungi and bacteria), and oxalyl-CoA decarboxylase (in bacteria). wikipedia.orgnih.gov
Table 2: Key Enzymes in the Biodegradation of this compound Degradation Products
| Degradation Product | Key Enzyme Class | Organism Type | Degradation Pathway |
| This compound | Esterases | Bacteria, Fungi | Hydrolysis to Oxalic Acid and Octanol |
| Oxalic Acid | Oxalate Decarboxylase | Fungi, Bacteria | Decarboxylation to formic acid and CO2 wikipedia.org |
| Oxalic Acid | Oxalyl-CoA Decarboxylase | Bacteria | Conversion to formyl-CoA and CO2 elifesciences.orgnih.gov |
| Octanol | Alcohol Dehydrogenases | Bacteria, Fungi | Oxidation to octanoic acid and further metabolism |
Fate and Transport of this compound and Its Degradation Products (Oxalic Acid, Octanol) in Environmental Systems
The fate and transport of a chemical in the environment describe its movement and eventual destination. cdc.gov
This compound: Due to its relatively high molecular weight and predicted low water solubility, this compound is expected to have a low potential for leaching into groundwater. It would likely adsorb to soil and sediment particles. Its low vapor pressure suggests that volatilization from water or soil surfaces is not a significant transport mechanism.
Oxalic Acid: In contrast to its parent ester, oxalic acid is highly soluble in water. camachem.com In soil and water, it will exist predominantly as the oxalate ion, given its pKa values of 1.25 and 4.28. nih.gov This high water solubility suggests a potential for leaching in soil. nih.gov However, oxalic acid readily biodegrades in both aerobic and anaerobic conditions, typically in less than a day. epa.govepa.gov It can also form complexes with metal ions in water, which can lead to its immobilization. epa.govepa.gov Photolysis is also an important fate process for oxalic acid on soil surfaces. nih.gov
Octanol: Octanol has moderate water solubility and a log octanol/water partition coefficient (log Kow) that suggests it will have a tendency to adsorb to organic matter in soil and sediment. It is also readily biodegradable by microorganisms in the environment.
Table 3: Summary of Environmental Fate and Transport of this compound and its Degradation Products
| Compound | Key Transport Processes | Key Fate Processes | Persistence |
| This compound | Adsorption to soil/sediment | Hydrolysis (abiotic & biotic) | Low to Moderate |
| Oxalic Acid | Leaching in soil | Biodegradation, Photolysis, Complexation with metals | Low camachem.com |
| Octanol | Adsorption to soil/sediment | Biodegradation | Low |
Monitoring and Assessment of Environmental Persistence
The environmental persistence of this compound is determined by its susceptibility to various degradation processes and the methodologies available for its detection and quantification in environmental matrices. Monitoring is crucial for understanding its distribution, concentration, and ultimate fate in ecosystems.
Monitoring of this compound
Effective monitoring of this compound in the environment relies on advanced analytical techniques capable of detecting and quantifying the compound, often at trace levels, in complex samples such as soil and water. While specific standardized methods for this compound are not extensively documented in public literature, suitable methods can be inferred from its chemical structure as a diester and from established procedures for other organic pollutants and oxalates.
The primary analytical approach involves chromatographic separation followed by detection. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal techniques for this purpose. For enhanced sensitivity and confident identification, these are often coupled with mass spectrometry (MS). mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile organic compounds. For this compound analysis, a reverse-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). up.ac.za LC-MS is considered a preferred choice for oxalate analysis due to its high precision and sensitivity. up.ac.za
Gas Chromatography-Mass Spectrometry (GC-MS): As a semi-volatile compound, this compound can be analyzed by GC-MS. This technique offers excellent separation efficiency and definitive identification based on the mass spectrum of the molecule and its fragments. Derivatization is generally not required for this compound itself, though it might be used for its degradation products like oxalic acid. mdpi.com
Sample Preparation: Before analysis, this compound must be extracted from the environmental matrix. For soil samples, methods like Soxhlet extraction or pressurized liquid extraction with an appropriate organic solvent would be employed. For water samples, liquid-liquid extraction or solid-phase extraction (SPE) would be used to isolate and concentrate the analyte.
The table below summarizes potential analytical methods for monitoring this compound in environmental samples.
| Analytical Method | Principle | Application & Considerations |
| HPLC-DAD/UV | Separates compounds based on their partitioning between a stationary and mobile phase; detection is based on UV light absorption. | Suitable for quantifying moderate to high concentrations. Potential for interference from other UV-absorbing compounds in the sample matrix. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. mdpi.com | Considered a superior method for its ability to provide confident identification and quantification at very low concentrations, minimizing matrix effects. mdpi.comup.ac.za |
| GC-MS | Separates volatile and semi-volatile compounds in a gaseous mobile phase, followed by mass analysis for detection and identification. mdpi.com | Highly effective for identifying this compound and distinguishing it from related compounds. Requires the analyte to be thermally stable. |
This table is generated based on standard analytical practices for organic esters and related compounds.
Theoretical and Computational Investigations of Dioctyl Oxalate and Its Reactivity
Quantum Chemical Calculations
Quantum chemical methods are essential for investigating the electronic properties that govern the geometry, stability, and reactivity of dioctyl oxalate (B1200264). These calculations solve approximations of the Schrödinger equation to provide detailed insights into the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. dovepress.comresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the problem and offers a balance between accuracy and computational cost. dovepress.com For a molecule like dioctyl oxalate, DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties.
Studies on related oxalate-containing compounds and esters demonstrate the utility of DFT. For instance, DFT has been used to investigate the structures of aluminum-oxalate complexes and morpholinium oxalate, providing insights into bond lengths, angles, and charge distributions. researchgate.netnih.gov In a study on Al(III)-oxalate complexes, geometry optimizations at the B3LYP/6-311+G(d,p) level revealed how the oxalate ligand influences the bond lengths of adjacent water molecules. nih.gov Similar calculations for this compound would elucidate the conformation of its long alkyl chains and the electronic environment around the ester functional groups.
DFT is also employed to predict reactivity. The analysis of frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) surface can identify sites susceptible to nucleophilic or electrophilic attack. researchgate.netglobalresearchonline.net For this compound, the carbonyl carbons of the oxalate group are expected to be electrophilic sites, while the oxygen atoms would be nucleophilic centers, which is crucial for understanding its hydrolysis and esterification reactions.
Table 1: Representative DFT Functionals for Organic Ester Analysis This table is interactive. Click on the headers to sort.
| Functional | Type | Key Features |
|---|---|---|
| B3LYP | Hybrid GGA | A popular and well-balanced functional for general organic molecules. |
| ωB97X-D | Range-separated Hybrid with Dispersion | Good for non-covalent interactions, important for the long alkyl chains. diva-portal.org |
| M06-2X | Hybrid Meta-GGA | Provides high accuracy for main-group thermochemistry and kinetics. diva-portal.org |
| PBE0 | Hybrid GGA | Often used for structural and electronic properties of solids and molecules. researchgate.net |
Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. numberanalytics.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy for energetics and geometries. numberanalytics.com
For this compound, high-accuracy ab initio calculations could provide benchmark data for its conformational energies. The flexibility of the two octyl chains leads to numerous possible conformers. Ab initio methods can precisely calculate the relative energies of these conformers, identifying the most stable structures. numberanalytics.com Such calculations are critical for understanding how the molecule behaves in different environments. Studies on the oxalate anion itself have used ab initio methods to explore its potential energy surface and the influence of solvation on its conformation. researchgate.netresearchgate.net These studies highlight the importance of accurately describing both intramolecular and intermolecular forces, a task for which high-level ab initio methods are well-suited.
The reactivity of a molecule is fundamentally governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). umn.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ijarset.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. globalresearchonline.net
For this compound, the HOMO is expected to be localized on the oxalate moiety, specifically the non-bonding orbitals of the oxygen atoms. The LUMO is likely to be the π* anti-bonding orbital of the C=O carbonyl groups. This distribution makes the carbonyl carbons primary sites for nucleophilic attack, a key step in hydrolysis.
Conceptual DFT provides a framework for quantifying these ideas through reactivity indices. mdpi.com These indices, derived from the change in energy with respect to the number of electrons, offer a quantitative measure of reactivity.
Table 2: Key Reactivity Indices from Conceptual DFT This table is interactive. Click on the headers to sort.
| Index | Formula | Chemical Interpretation |
|---|---|---|
| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The power of an atom or group to attract electrons. ijarset.com |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. ijarset.com |
| Global Softness (S) | S = 1 / (2η) | A measure of polarizability and reactivity. ijarset.com |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. ijarset.com |
Analysis of these indices for this compound would provide a quantitative ranking of its reactivity compared to other esters.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. rsc.org MD simulations are invaluable for understanding the intermolecular forces that dictate the bulk properties of this compound and its behavior in solution. dovepress.com
In an MD simulation, atoms are treated as classical particles, and their interactions are described by a force field. By simulating a system containing many this compound molecules, one can study aggregation behavior, viscosity, and other macroscopic properties. The long, nonpolar octyl chains are expected to lead to significant van der Waals interactions, causing the molecules to align and stack. rsc.org
MD simulations are particularly powerful for studying solvation effects. The behavior of this compound in a solvent like water or an organic solvent can be modeled by placing the molecule in a simulation box filled with solvent molecules. mdpi.com Such simulations can reveal how solvent molecules arrange around the ester, particularly the hydrophobic interactions around the alkyl chains and potential hydrogen bonding with the carbonyl oxygens. Studies on similar long-chain molecules, like fatty acids and other esters, show that these interactions are crucial for determining solubility and partitioning between different phases. nih.govsemanticscholar.org For this compound, this is relevant to its application as a plasticizer in polymers, where MD simulations can model its interaction with polymer chains, revealing how it enhances flexibility at a molecular level. mdpi.com
Computational Modeling of Reaction Mechanisms and Kinetics
Computational chemistry can map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism and its kinetics. researchgate.net
Esterification and hydrolysis are fundamental reactions of this compound. Both reactions typically proceed through a tetrahedral intermediate. researchgate.net Computational methods, particularly DFT, can be used to locate and characterize the transition state (TS) for the formation and breakdown of this intermediate. aip.orgnih.gov The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. libretexts.org
For the hydrolysis of this compound, a nucleophile (like a hydroxide (B78521) ion or a water molecule) attacks one of the electrophilic carbonyl carbons. diva-portal.org Computational modeling can determine the geometry of this attack, including the bond lengths and angles of the forming and breaking bonds in the TS structure. nih.gov The activation energy (the energy difference between the reactants and the transition state) can be calculated, which is a key parameter in the Arrhenius equation for the reaction rate constant. arkat-usa.org
Theoretical studies on the hydrolysis of other esters have shown that explicitly including solvent molecules in the calculation is often necessary to obtain accurate activation energies, as solvent can play a direct role in stabilizing the charged transition state through hydrogen bonding. diva-portal.orgnih.gov Similar detailed modeling for this compound would clarify the precise mechanism and controlling factors for its synthesis and degradation.
Prediction of Reaction Pathways and Product Distributions
Theoretical and computational chemistry provides powerful tools for predicting how a molecule like this compound will react, including the pathways it might follow and the products it will form. While specific, in-depth computational studies exclusively focused on this compound are not extensively detailed in published literature, its reactivity can be predicted based on its functional groups—two ester groups attached to an oxalate core.
The primary reaction pathways anticipated for this compound are hydrolysis, reduction, and nucleophilic substitution.
Hydrolysis: This is a fundamental reaction for esters. In the presence of water, particularly under acidic or basic conditions, this compound is predicted to hydrolyze. This reaction involves the cleavage of the ester bonds. The mechanism of ester hydrolysis has been studied theoretically for other esters using methods like Density Functional Theory (DFT), which helps in mapping the energy landscape of the reaction, including the formation of tetrahedral intermediates. researchgate.netnih.gov For this compound, hydrolysis would break the molecule down into its constituent parts: oxalic acid and 1-octanol.
Reduction: this compound can be reduced by strong reducing agents, such as lithium aluminum hydride. This reaction would convert the ester functional groups into alcohols. The predicted product of this reduction would be 1,2-ethanediol (B42446) (ethylene glycol) and 1-octanol.
Nucleophilic Substitution: The ester groups in this compound can be replaced by other nucleophiles. This allows for the synthesis of other esters or amides from this compound.
The following table summarizes the theoretically predicted reaction pathways for this compound and the resulting product distributions.
Table 1: Predicted Reaction Pathways and Products of this compound
| Reaction Pathway | Reagents/Conditions | Predicted Major Products | Computational Investigation Approach |
|---|---|---|---|
| Hydrolysis | Water, Acid or Base Catalyst | Oxalic Acid, 1-Octanol | DFT calculations to model transition states and reaction energetics. researchgate.netnih.gov |
| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | 1,2-Ethanediol, 1-Octanol | --- |
| Nucleophilic Substitution (Transesterification) | Alcohol, Catalyst | New Oxalate Ester, 1-Octanol | --- |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate (Excluding Toxicity)
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the properties of a chemical based on its molecular structure. aftonchemical.comchemsafetypro.com These models are widely used by regulatory agencies and researchers to estimate the environmental fate of chemicals, providing crucial data when experimental testing is costly, time-consuming, or not technically feasible. aftonchemical.comchemsafetypro.com This approach helps in screening new molecules for potential environmental risks like persistence and bioaccumulation. aftonchemical.com
For this compound, QSAR models can predict key environmental fate parameters without direct measurement. The predictions are derived from the chemical's structure, often represented by a SMILES (Simplified Molecular Input Line Entry System) code, which for this compound is CCCCCCCCOC(=O)C(=O)OCCCCCCCC. nih.gov
Key environmental fate properties predicted by QSAR models include:
Biodegradability (Persistence): Models like BIOWIN™ (part of the EPI Suite™) estimate whether a chemical will be broken down by microorganisms in the environment. epa.govchemsafetypro.com Chemicals that biodegrade slowly are considered persistent.
Bioaccumulation: This refers to the accumulation of a chemical in an organism. It is often predicted using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water. nih.gov Models like BCFBAF™ are used for this purpose. chemsafetypro.com
Soil and Sediment Adsorption: The tendency of a chemical to bind to soil or sediment particles is estimated by the soil adsorption coefficient (Koc). chemsafetypro.com
A critical physicochemical property used in many environmental fate QSARs is the octanol-water partition coefficient (log Kₒw). epa.gov This value indicates how a chemical will partition between fatty tissues (octanol-like) and water. A high log Kₒw value suggests a higher potential for bioaccumulation. chemsafetypro.com
The table below lists common QSAR models and the environmental fate endpoints they predict.
Table 2: Common QSAR Models for Environmental Fate Prediction
| Model/Program (from EPI Suite™) | Predicted Property/Endpoint | Relevance to Environmental Fate |
|---|---|---|
| KOWWIN™ | Log Octanol-Water Partition Coefficient (log Kₒw) | Key input for predicting bioaccumulation, water solubility, and soil adsorption. epa.govchemsafetypro.com |
| BIOWIN™ | Aerobic and Anaerobic Biodegradability | Predicts the persistence of the chemical in the environment. epa.govchemsafetypro.com |
| BCFBAF™ | Fish Bioconcentration Factor (BCF) | Indicates the potential for the chemical to accumulate in aquatic organisms. aftonchemical.comchemsafetypro.com |
| HYDROWIN™ | Aqueous Hydrolysis Rate | Predicts how quickly the chemical breaks down in water. chemsafetypro.com |
| KOCWIN™ | Soil Adsorption Coefficient (log Koc) | Predicts whether the chemical will be mobile in soil or bind to it. chemsafetypro.com |
Based on the molecular structure of this compound, its physicochemical properties can be computed. These properties are then used as inputs for QSAR models to predict its environmental behavior.
Table 3: Computed Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₃₄O₄ | PubChem nih.gov |
| Molecular Weight | 314.5 g/mol | PubChem nih.gov |
| Computed XLogP3-AA (log Kₒw) | 7.2 | PubChem nih.gov |
The high computed log Kₒw value of 7.2 for this compound is a significant indicator of its potential environmental fate. nih.gov QSAR models that rely on log Kₒw would predict a high tendency for this compound to partition into organic matter rather than water. epa.gov This suggests a high potential for bioaccumulation in aquatic organisms and strong adsorption to soil and sediment. For example, some regulatory frameworks consider a log Kₒw greater than 4.5 as a criterion for potential persistence and bioaccumulation.
Future Research Directions and Emerging Trends for Dioctyl Oxalate
Development of Green and Sustainable Synthesis Processes for Oxalate (B1200264) Esters
The synthesis of oxalate esters, including dioctyl oxalate, is undergoing a shift towards more environmentally friendly and sustainable methods. Traditional synthesis often involves acid catalysts like sulfuric acid or p-toluenesulfonic acid, which can present environmental and handling challenges. Future research is focused on developing "green" catalytic systems that are more efficient and reusable.
Key areas of development include:
Novel Catalysts: Research is exploring the use of solid acid catalysts, ionic liquids, and metal-based catalysts to improve reaction efficiency and facilitate easier separation and recycling. chempoint.com For instance, titanium catalysts have been used in the transesterification of dimethyl oxalate with phenol. atamanchemicals.com The goal is to reduce reaction times, lower operating temperatures, and decrease the amount of catalyst needed.
Alternative Feedstocks: A significant trend is the move away from fossil fuel-based feedstocks towards renewable resources. rsc.orguva.nl Carbon dioxide (CO2) is being investigated as a potential starting material for producing oxalic acid and its derivatives. acs.orgnih.govnih.gov This approach not only utilizes a greenhouse gas but also offers a pathway to more sustainable chemical production.
Process Intensification: Research is also focused on optimizing reaction conditions and processes. This includes methods for the efficient removal of water, a byproduct of esterification, to drive the reaction towards higher yields. Continuous production processes are also being developed to improve efficiency over batch methods. smolecule.com
Recent studies have highlighted practical methods for synthesizing monoalkyl oxalates in aqueous media, avoiding toxic reagents and organic solvents. nih.govnii.ac.jp These methods demonstrate the potential for greener synthesis routes for a variety of oxalate esters.
Exploration of Novel Chemical Applications in Advanced Materials and Catalysis (Non-Prohibited)
While this compound is primarily known as a plasticizer, its unique chemical structure opens doors to other applications in advanced materials and catalysis. ontosight.ai
Advanced Materials: Research is exploring the use of oxalate esters in the development of new polymers. For example, poly(isosorbide-co-diol oxalate) (PISOX) copolyesters are being developed as renewable and biodegradable alternatives to traditional plastics. nih.gov These materials leverage the properties of oxalic acid derived from sustainable sources like CO2. nih.gov Additionally, there is potential for developing new materials and coatings based on related organotin carboxylates for various industrial applications. atamanchemicals.com
Catalysis: this compound and other oxalate esters can serve as reagents in organic synthesis. The development of new catalysts, such as those based on tin, zinc, and bismuth, is expanding the potential applications of these compounds in promoting reactions like esterification. reaxis.com Furthermore, dioxime oxalates are recognized as clean sources of iminyl radicals, which are important in various organic transformations. mdpi.com
Integration of Advanced Analytical Techniques for Trace Analysis and Mechanistic Studies
The detection and quantification of oxalate compounds, including this compound, are crucial for both industrial and environmental monitoring. Future research will increasingly rely on advanced analytical techniques to achieve lower detection limits and gain deeper insights into reaction mechanisms.
A variety of methods have been developed for oxalate quantification over the years, including:
Electrochemical detection
Liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) nih.govnih.gov
Enzymatic degradation methods nih.govnih.gov
Recent advancements have focused on enhancing the sensitivity of these techniques. nih.govnih.gov For trace analysis, techniques like inductively coupled plasma mass spectrometry (ICP-MS) and electrothermal atomic absorption spectrometry (ETAAS) are highly sensitive. researchgate.net Furthermore, hyphenated methods, which combine separation techniques with powerful detectors like high-resolution mass spectrometry (HRMS), are becoming more prevalent for analyzing complex samples with minimal preparation. researchgate.net
These advanced analytical tools are not only crucial for detecting trace amounts of this compound but also for studying its reaction kinetics and mechanisms, which is essential for optimizing its synthesis and understanding its behavior in various applications.
Comprehensive Environmental Fate and Transport Modeling with Predictive Capabilities
Understanding the environmental journey of this compound is essential for assessing its long-term impact. "Fate and transport" refers to the chemical, physical, and biological changes a substance undergoes and its movement through the environment. cdc.gov
Future research in this area will focus on developing comprehensive models that can predict the environmental behavior of this compound. These models will consider various factors, including:
Degradation Processes: How this compound breaks down in different environmental compartments like soil and water. This includes studying its susceptibility to hydrolysis and biodegradation. nih.gov
Transport Mechanisms: How the compound moves through the environment, which is influenced by factors like its solubility, vapor pressure, and interaction with soil and sediments. inchem.org
Site-Specific Conditions: Environmental factors such as climate, topography, and the presence of other chemicals can all influence the fate and transport of this compound. cdc.gov
Ecohydrological models like SWAT+ are already being used to simulate the degradation and transport of other organic compounds and their transformation products. au.dk Similar modeling approaches can be applied to this compound to predict its environmental concentrations and potential exposure pathways. This predictive capability is crucial for proactive environmental management.
Design of Next-Generation this compound Derivatives for Enhanced Performance and Sustainability
The future of this compound also lies in the development of new derivatives with improved properties and a better sustainability profile. Research in this area is driven by the need for materials that are not only effective but also environmentally benign.
Key areas of focus include:
Enhanced Performance: Modifying the chemical structure of this compound can lead to derivatives with superior performance characteristics. This could include improved plasticizing efficiency, better thermal stability, or enhanced compatibility with a wider range of polymers.
Increased Sustainability: A major goal is to create derivatives from renewable feedstocks, contributing to a more circular economy. uva.nl The development of bio-based polymers from CO2-derived oxalic acid is a prime example of this trend. rsc.orgnih.gov
Reduced Environmental Impact: Designing derivatives that are more readily biodegradable can help mitigate the long-term environmental persistence of plasticizers.
The synthesis of novel urea (B33335) derivatives and polyureas using catalytic dehydrogenative coupling offers a glimpse into the kind of innovative and sustainable chemical synthesis that could be applied to create next-generation oxalate-based compounds. acs.org By combining principles of green chemistry with advanced material design, researchers aim to develop new this compound derivatives that meet the performance demands of modern applications while minimizing their environmental footprint.
Q & A
Q. What methodologies quantify this compound’s impact on biofilm inhibition in medical device coatings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
